molecular formula C10H12BrNO B599537 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone CAS No. 142500-11-6

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone

Cat. No.: B599537
CAS No.: 142500-11-6
M. Wt: 242.116
InChI Key: MICXBJJGVAFDNE-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of acetophenone, featuring a dimethylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-(dimethylamino)phenyl)ethanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl or vinyl derivatives.

Scientific Research Applications

1-(3-Bromo-4-(dimethylamino)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamino groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo selective substitution and coupling reactions makes it valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-[3-bromo-4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICXBJJGVAFDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734487
Record name 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142500-11-6
Record name 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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